molecular formula C8H6FNO3S B13480215 5-Fluoro-6-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

5-Fluoro-6-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B13480215
M. Wt: 215.20 g/mol
InChI Key: DVWRYIAEKLBCAH-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a chemical compound with the molecular formula C8H6FNO3S It is a derivative of benzothiazole, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of 5-fluoro-2-aminobenzenesulfonamide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

5-Fluoro-2-aminobenzenesulfonamide+Acetic anhydrideThis compound\text{5-Fluoro-2-aminobenzenesulfonamide} + \text{Acetic anhydride} \rightarrow \text{this compound} 5-Fluoro-2-aminobenzenesulfonamide+Acetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

5-Fluoro-6-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Similar structure but lacks the methyl group at the 6th position.

    6-Fluoro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: Similar structure but lacks the methyl group at the 6th position and has the fluorine atom at the 6th position instead of the 5th.

Uniqueness

5-Fluoro-6-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the presence of both the fluorine atom at the 5th position and the methyl group at the 6th position. This unique combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H6FNO3S

Molecular Weight

215.20 g/mol

IUPAC Name

5-fluoro-6-methyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H6FNO3S/c1-4-2-7-5(3-6(4)9)8(11)10-14(7,12)13/h2-3H,1H3,(H,10,11)

InChI Key

DVWRYIAEKLBCAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)C(=O)NS2(=O)=O

Origin of Product

United States

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